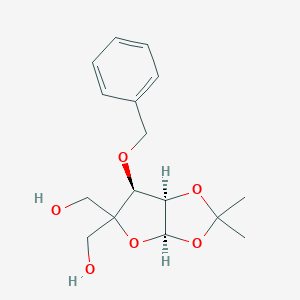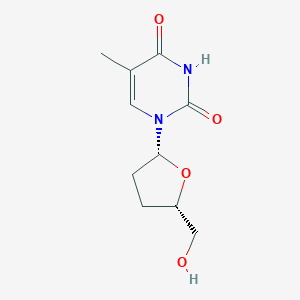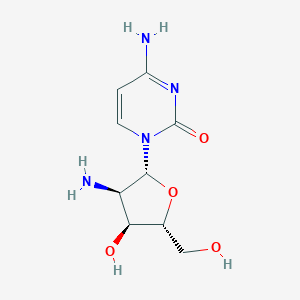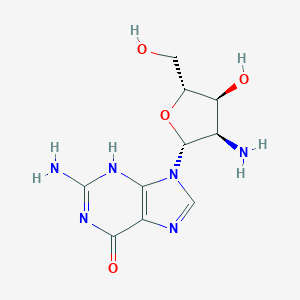
3-O-Benzyl-4-(hydroxymethyl)-1,2-O-isopropylidene-a-D-ribofuranose
Overview
Description
The compound "3-O-Benzyl-4-(hydroxymethyl)-1,2-O-isopropylidene-a-D-ribofuranose" is a derivative of ribofuranose, which is a form of sugar molecule. This compound is characterized by the presence of a benzyl group attached to the oxygen at the third position, a hydroxymethyl group at the fourth position, and an isopropylidene group protecting the first and second positions of the sugar ring. The structure suggests that it could be a useful intermediate in the synthesis of more complex molecules, particularly in the field of nucleoside analogs, which are of interest in pharmaceutical research .
Synthesis Analysis
The synthesis of related ribofuranoside derivatives has been reported in several studies. For instance, the synthesis of methyl 5-deoxy-3-C-hydroxymethyl-2,3-O-isopropylidene-β-DL-lyxo-furanoside, a compound with a similar protective group pattern, was achieved through the Birch reduction of 2-methyl-3-furoic acid . Another related synthesis involved the conversion of D-ribose into methyl 5-O-benzyl-β-D-ribofuranoside, followed by tin-mediated allylation to yield a mixture of 2-O-allyl and 3-O-allyl derivatives, which were then separated by chromatography . These methods highlight the versatility of ribofuranoside derivatives in synthetic chemistry and their potential as building blocks for more complex molecules.
Molecular Structure Analysis
The molecular structure of ribofuranoside derivatives is crucial for their reactivity and function. The presence of the isopropylidene group in the 1,2-O-position is a common protective strategy that stabilizes the furanose ring and prevents unwanted reactions at these positions . The benzyl group at the 3-O-position serves a similar protective role but can also be used as a handle for further chemical modifications .
Chemical Reactions Analysis
Ribofuranoside derivatives undergo various chemical reactions, depending on the functional groups present and the reaction conditions. For example, the allyl derivatives synthesized from methyl 5-O-benzyl-β-D-ribofuranoside can be further transformed into other compounds by exploiting the reactivity of the allyl group . The synthesis of 3,5-di-O-benzyl-alpha-D-ribofuranoside demonstrates the use of these derivatives as synthons for constructing branched ribonucleosides, which are important in the development of antiviral and anticancer drugs .
Physical and Chemical Properties Analysis
The physical and chemical properties of ribofuranoside derivatives like "3-O-Benzyl-4-(hydroxymethyl)-1,2-O-isopropylidene-a-D-ribofuranose" are influenced by their protective groups. These groups can increase the compound's stability, making it more amenable to storage and handling. They also affect the solubility and reactivity of the compound, which is important for its use in subsequent chemical reactions . The specific properties of the compound would need to be determined experimentally, as they are not detailed in the provided papers.
Scientific Research Applications
1. Use in Synthesizing Branched-Chain Sugars
- Hydroboration-Oxidation : The hydroboration-oxidation of derivatives like 5-O-benzyl-1,2-O-isopropylidene-3-deoxy-3-C-methylene-α-D-ribofuranose results in various branched-chain sugars, including 3-O-benzyl-1,2-O-isopropylidene-3-C-hydroxymethyl-α-D-ribofuranose. This process contributes to the synthesis of isomeric branched-chain sugars with distinct structures and properties (Rosenthal & Sprinzl, 1971).
2. Chemoenzymatic Convergent Synthesis
- Novozyme-435-Catalyzed Acetylation : This compound has been utilized in the Novozyme-435-catalyzed regioselective acetylation for the efficient synthesis of bicyclic nucleosides. It demonstrates the compound's utility in the chemoenzymatic convergent synthesis of important biochemical molecules (Sharma et al., 2014).
3. NMR Spectra Assignments in Amino Sugar Derivatives
- Structural Analysis : The compound and its derivatives have been synthesized and analyzed using 1H-NMR, 13C-NMR, and HRMS spectra, aiding in the structural elucidation and characterization of amino sugar derivatives (Zhang Bo, 2007).
4. Synthesis of Novel Compounds
- Synthesis of 2-Isopropyliden-2H-Benzofuran-3-One : The compound has been involved in the synthesis of novel structures like 2-isopropyliden-2H-benzofuran-3-one, showcasing its versatility in creating diverse organic molecules (Pergomet et al., 2017).
5. Synthesis of Modified Nucleosides
- Nucleoside Synthesis : This compound has been instrumental in the synthesis of modified nucleosides, which are crucial in nucleic acid chemistry and have potential therapeutic applications (Varizhuk et al., 2009).
6. Preparation of Branched-Chain Nitro and Amino Sugars
- Nitromethane Method Application : The application of nitromethane to certain derivatives of this compound facilitates the creation of branched-chain nitro and amino sugars, expanding the scope of sugar chemistry (Lourens, 1971).
Safety And Hazards
The compound is labeled with the GHS07 symbol, indicating that it can cause harm if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
Future Directions
properties
IUPAC Name |
[(3aR,6S,6aR)-5-(hydroxymethyl)-2,2-dimethyl-6-phenylmethoxy-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-5-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O6/c1-15(2)20-12-13(19-8-11-6-4-3-5-7-11)16(9-17,10-18)22-14(12)21-15/h3-7,12-14,17-18H,8-10H2,1-2H3/t12-,13+,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVXXTLFHRGMIHD-RDBSUJKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C(OC2O1)(CO)CO)OCC3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@@H](C(O[C@@H]2O1)(CO)CO)OCC3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501120672 | |
| Record name | 4-C-(Hydroxymethyl)-1,2-O-(1-methylethylidene)-3-O-(phenylmethyl)-α-D-erythro-pentofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501120672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-O-Benzyl-4-(hydroxymethyl)-1,2-O-isopropylidene-a-D-ribofuranose | |
CAS RN |
63593-03-3 | |
| Record name | 4-C-(Hydroxymethyl)-1,2-O-(1-methylethylidene)-3-O-(phenylmethyl)-α-D-erythro-pentofuranose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63593-03-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-C-(Hydroxymethyl)-1,2-O-(1-methylethylidene)-3-O-(phenylmethyl)-α-D-erythro-pentofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501120672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-D-erythro-Pentofuranose, 4-C-(hydroxymethyl)-1,2-O-(1-methylethylidene)-3-O-(phenylmethyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.948 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-O-Benzyl-4-(hydroxymethyl)-1,2-O-isopropylidene-a-D-ribofuranose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethanone, 1-[2,4,6-tris(methoxymethoxy)phenyl]-](/img/structure/B150651.png)









![Benzoic acid, 4-[(1-oxo-2-propenyl)amino]-, methyl ester (9CI)](/img/structure/B150668.png)

